

Cholesterol-PEG-NHS MW 1000 bioconjugation chemistry

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Compound of Interest

Compound Name: Cholesterol-PEG-NHS (MW 1000)

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An In-Depth Technical Guide to Cholesterol-PEG-NHS MW 1000 Bioconjugation Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical applications of Cholesterol-Polyethylene Glycol-N-Hydroxysuccinimidyl Ester (Cholesterol-PEG-NHS) with a molecular weight of 1000 Da. This amphipathic polymer is a critical tool in modern bioconjugation and drug delivery, enabling the linkage of molecules to amine-containing compounds and facilitating the formulation of advanced therapeutic carriers.

Core Chemistry and Reaction Mechanism

Cholesterol-PEG-NHS is an amine-reactive lipid derivative that leverages the well-established N-hydroxysuccinimide (NHS) ester chemistry to form stable covalent bonds with primary amines.[1][2] This makes it an ideal reagent for conjugating a variety of molecules, including proteins, peptides, antibodies, and small molecule drugs, to a lipid anchor.

The fundamental structure consists of three key components:

- **Cholesterol:** A lipophilic moiety that serves as a membrane anchor, promoting insertion into the lipid bilayers of liposomes, nanoparticles, and cell membranes.[3][4] Cholesterol enhances the packing of lipid structures, leading to decreased fluidity and reduced permeability, which is advantageous for drug delivery systems.[3]

- Polyethylene Glycol (PEG): A hydrophilic polymer chain that acts as a flexible spacer arm. The PEG linker imparts several beneficial properties, including increased aqueous solubility, improved stability, and a reduction in non-specific protein binding (the "stealth" effect), which can prolong circulation time in vivo.[5][6]
- N-Hydroxysuccinimidyl (NHS) Ester: A reactive group at the terminus of the PEG chain that readily reacts with primary amines (-NH₂) to form a stable amide bond.[7][8][9]

The bioconjugation reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide linkage and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient in a slightly basic pH range (7.2-8.5).[10]

A critical consideration in NHS ester chemistry is the competing hydrolysis reaction, where water molecules attack the NHS ester, rendering it inactive. The rate of hydrolysis is highly dependent on pH, increasing significantly at more alkaline conditions.[2][10] Therefore, careful control of the reaction pH is essential to maximize the yield of the desired conjugate.[2]

Quantitative Data Presentation

The following tables summarize key quantitative data relevant to the use of Cholesterol-PEG-NHS MW 1000 in bioconjugation.

Table 1: Physicochemical Properties of Cholesterol-PEG-NHS MW 1000

Property	Value	Source
Molecular Weight (MW)	~1000 Da	[7][8][11]
Physical Form	White to off-white powder or waxy solid	[4][6]
Solubility	Soluble in water, chloroform, DMSO, DMF	[6]
Storage Conditions	-20°C, desiccated	[6][7]

Table 2: Recommended Reaction Conditions for Bioconjugation

Parameter	Recommended Range	Notes	Source
pH	7.2 - 8.5	Balances amine reactivity and NHS ester hydrolysis.	[10]
Temperature	4°C to Room Temperature	Lower temperatures can help to minimize hydrolysis.	[10]
Reaction Time	30 minutes - 2 hours	Dependent on temperature and pH.	[12]
Buffer Systems	Phosphate, Borate, HEPES, Bicarbonate	Must be free of primary amines (e.g., Tris, Glycine).	[10][12]
Molar Excess of PEG Reagent	10- to 50-fold	The optimal ratio depends on the number of available amines on the target molecule.	[12]

Table 3: Influence of pH on NHS Ester Half-Life and Reaction Efficiency

pH	Half-life of NHS Ester Hydrolysis	Relative Reaction Efficiency	Source
7.0 (at 0°C)	4 - 5 hours	Moderate	[10]
7.4	> 120 minutes	Good	[13]
8.6 (at 4°C)	10 minutes	High, but hydrolysis is significant	[10]
9.0	< 9 minutes	Very high, but rapid hydrolysis limits yield	[13]

Experimental Protocols

The following are detailed methodologies for key experiments involving Cholesterol-PEG-NHS MW 1000.

Protocol 1: General Protocol for Conjugation of Cholesterol-PEG-NHS to a Protein

Materials:

- Protein of interest (e.g., antibody, enzyme)
- Cholesterol-PEG-NHS MW 1000
- Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)
- Anhydrous DMSO or DMF
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Stir plate and stir bar

Procedure:

- **Buffer Exchange:** Ensure the protein solution is in an amine-free buffer. If necessary, perform dialysis or use a desalting column to exchange the buffer.
- **Prepare Protein Solution:** Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
- **Prepare Cholesterol-PEG-NHS Solution:** Immediately before use, allow the vial of Cholesterol-PEG-NHS to equilibrate to room temperature to prevent moisture condensation. [\[12\]](#) Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive.[\[12\]](#)
- **Initiate Conjugation Reaction:** While gently stirring the protein solution, add the calculated volume of the Cholesterol-PEG-NHS stock solution. The final concentration of the organic

solvent should not exceed 10% of the total reaction volume.

- Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
- Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted Cholesterol-PEG-NHS. Incubate for 15-30 minutes.

Protocol 2: Purification of the Cholesterol-PEG-Protein Conjugate

Materials:

- Conjugation reaction mixture from Protocol 1
- Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO)
- Purification buffer (e.g., PBS, pH 7.4)
- Large beaker and stir plate

Procedure:

- Prepare for Dialysis: Transfer the quenched reaction mixture into a dialysis cassette or tubing.
- Perform Dialysis: Place the dialysis device in a large beaker containing at least 1000-fold excess of purification buffer. Stir the buffer gently at 4°C.
- Buffer Changes: Change the dialysis buffer at least 3-4 times over a 24-48 hour period to ensure complete removal of unreacted PEG reagent and byproducts.
- Recover Conjugate: Carefully remove the purified conjugate solution from the dialysis device.

Protocol 3: Characterization of the Conjugate

A. SDS-PAGE Analysis:

- Run samples of the starting protein and the purified conjugate on an SDS-PAGE gel.
- Successful conjugation will result in a shift in the molecular weight of the protein band, corresponding to the addition of the Cholesterol-PEG moiety.

B. Dynamic Light Scattering (DLS):

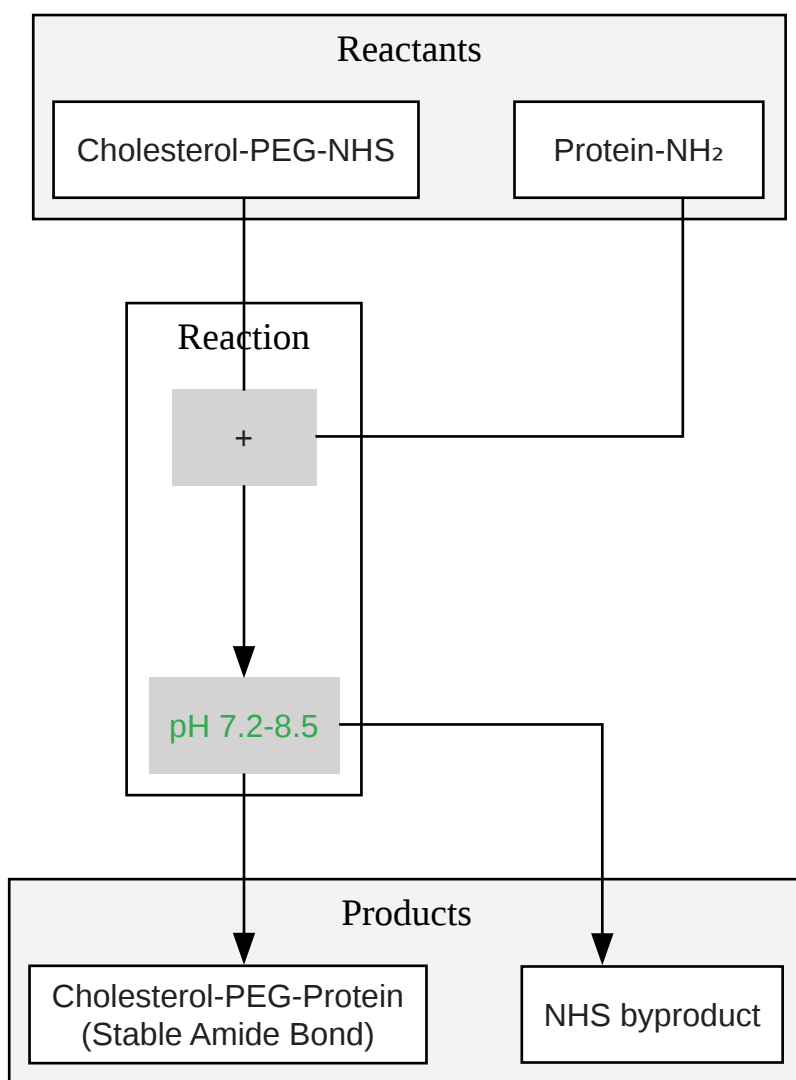
- For conjugates intended for nanoparticle or liposome formation, DLS can be used to determine the size distribution and polydispersity index (PDI) of the resulting particles.

C. Spectrophotometry:

- The extent of NHS-ester hydrolysis can be monitored by measuring the absorbance at 260 nm, as the NHS byproduct absorbs in this range.[\[10\]](#)

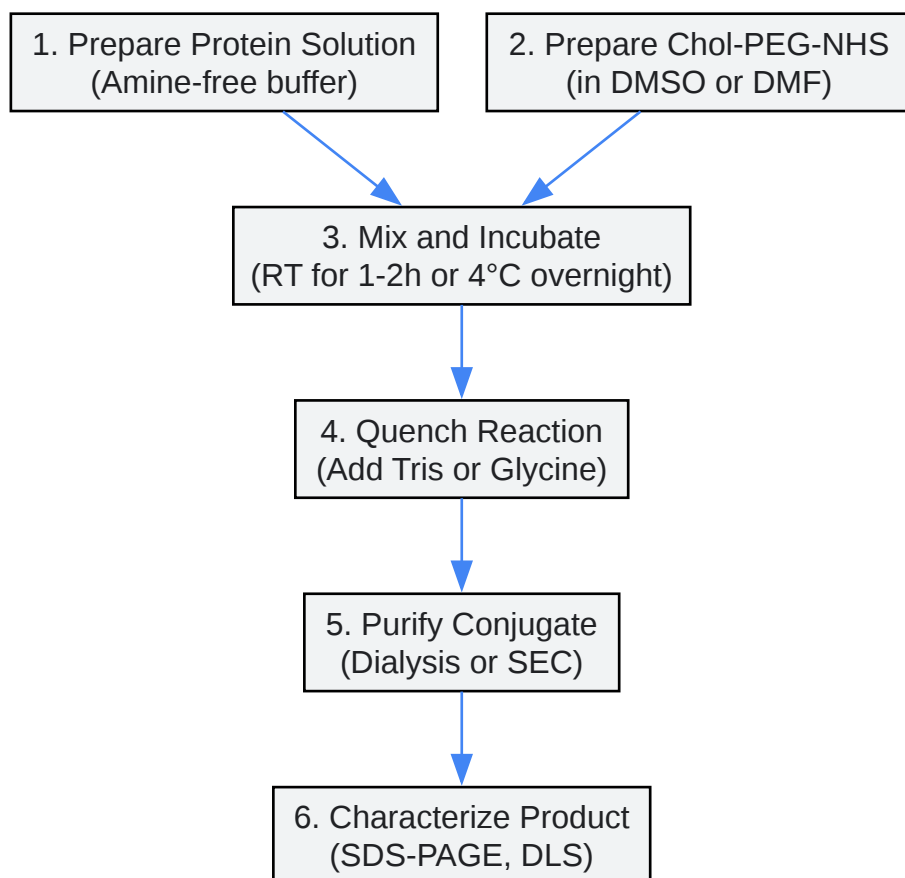
Mandatory Visualizations

The following diagrams illustrate key concepts in Cholesterol-PEG-NHS bioconjugation.



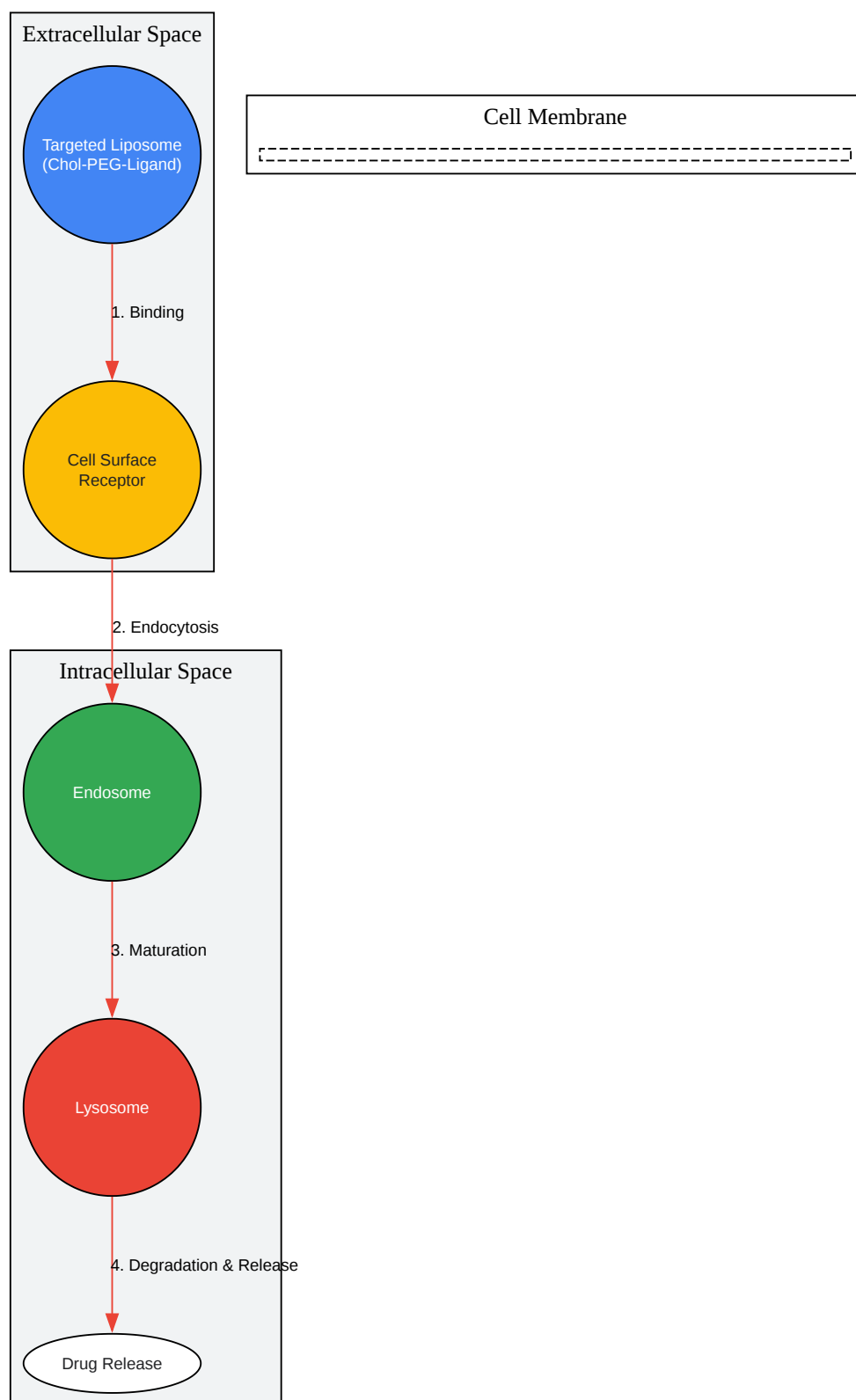
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Caption: Bioconjugation of Cholesterol-PEG-NHS to a primary amine.



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Caption: Experimental workflow for protein conjugation.



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Caption: Receptor-mediated endocytosis of a targeted liposome.

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References

- 1. NHS PEG Cholesterol, NHS-PEG-CLS [nanocs.net]
- 2. benchchem.com [benchchem.com]
- 3. Cholesterol | BroadPharm [broadpharm.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. Synthesis of Stable Cholesteryl–Polyethylene Glycol–Peptide Conjugates with Non-Disperse Polyethylene Glycol Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanocs.net [nanocs.net]
- 7. Cholesterol-PEG-NHS, MW 1,000 | BroadPharm [broadpharm.com]
- 8. medkoo.com [medkoo.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cholesterol-PEG-NHS, MW 1K | CLS-PEG-NHS, MW 1K | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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